Isoproterenol Sulfate
Overview
Description
Isoproterenol Sulfate, also known as isoproterenol, is a sympathomimetic medication primarily used for the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. It is a non-selective beta-adrenergic receptor agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound was one of the first synthetic sympathomimetic amines and was introduced for medical use in 1947 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoproterenol is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of catechol, which is then subjected to a series of reactions to introduce the isopropylamine group. The key steps include:
Nitration: Catechol is nitrated to form 3,4-dinitrocatechol.
Reduction: The dinitro compound is reduced to 3,4-diaminocatechol.
Alkylation: The diamino compound is alkylated with isopropyl bromide to introduce the isopropylamine group.
Oxidation: The resulting compound is oxidized to form isoproterenol.
Industrial Production Methods
Industrial production of isoproterenol involves the use of pressurized metered dose inhalers (MDIs). The active ingredient, isoproterenol sulfate, is suspended in an inert propellant. The manufacturing process includes:
Particle Size Analysis: Ensuring the drug particles are of optimal size for pulmonary delivery.
Filling: The suspension is filled into pressurized containers using single or two-stage filling methods.
Quality Control: Rigorous testing for uniformity of valve delivery, particle size, and pressure
Chemical Reactions Analysis
Types of Reactions
Isoproterenol undergoes several types of chemical reactions, including:
Oxidation: Isoproterenol can be oxidized to form 3-O-methylisoproterenol.
Methylation: The compound undergoes methylation by catechol-O-methyltransferase (COMT) to form 3-O-methylisoproterenol.
Conjugation: Isoproterenol is conjugated with sulfate to form sulfate conjugates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Methylation: Catechol-O-methyltransferase (COMT) is the enzyme responsible for methylation.
Conjugation: Sulfate conjugation occurs in the presence of sulfotransferase enzymes.
Major Products
3-O-Methylisoproterenol: Formed through methylation.
Sulfate Conjugates: Formed through conjugation with sulfate.
Scientific Research Applications
Isoproterenol Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-adrenergic receptor agonists.
Biology: Employed in research on adrenergic signaling pathways and receptor pharmacology.
Medicine: Investigated for its effects on heart rate, cardiac output, and bronchial dilation.
Industry: Utilized in the development of inhalation therapies and drug delivery systems
Mechanism of Action
Isoproterenol exerts its effects by stimulating beta-adrenergic receptors. It activates both beta-1 and beta-2 adrenergic receptors, leading to:
Increased Heart Rate: Activation of beta-1 receptors increases heart rate and the force of heart contractions.
Bronchial Dilation: Activation of beta-2 receptors causes relaxation of bronchial smooth muscles, leading to bronchodilation.
Vasodilation: Isoproterenol causes vasodilation, which can lower blood pressure
Comparison with Similar Compounds
Similar Compounds
Epinephrine: Another non-selective beta-adrenergic agonist with similar effects but also stimulates alpha-adrenergic receptors.
Albuterol: A selective beta-2 adrenergic agonist primarily used for asthma and chronic obstructive pulmonary disease (COPD).
Dobutamine: A selective beta-1 adrenergic agonist used for heart failure and cardiogenic shock
Uniqueness
Isoproterenol is unique in its non-selective action on both beta-1 and beta-2 adrenergic receptors, making it versatile for treating both cardiac and respiratory conditions. Unlike epinephrine, it does not stimulate alpha-adrenergic receptors, reducing the risk of vasoconstriction .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoprenalinsulfat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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